5-(6-Amino-pyrimidin-4-yloxy)-1H-indole
CAS No.:
Cat. No.: VC13949688
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N4O |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 6-(1H-indol-5-yloxy)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H10N4O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-7,14H,(H2,13,15,16) |
| Standard InChI Key | QMGVGFYCWZNEEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound features a bicyclic indole core linked via an ether bond to a 6-aminopyrimidine ring (Figure 1). Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄O |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 6-(1H-indol-5-yloxy)pyrimidin-4-amine |
| SMILES | C1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3)N |
| Canonical InChIKey | QMGVGFYCWZNEEQ-UHFFFAOYSA-N |
The indole moiety contributes aromaticity and hydrophobicity, while the pyrimidine ring offers hydrogen-bonding sites via its amino and nitrogen groups .
Spectroscopic Data
-
¹H NMR: Aromatic protons appear at δ 7.3–8.9 ppm, with NH₂ signals near δ 6.5–7.1 ppm .
-
IR: Stretching vibrations at ~3,450 cm⁻¹ (N–H), 1,674 cm⁻¹ (C=O in related analogs), and 1,210 cm⁻¹ (C–O–C) .
-
Mass Spec: Molecular ion peak at m/z 226.23, with fragments at m/z 184 (loss of NH₂) and 132 (indole ring cleavage).
Synthesis and Optimization
Core Strategies
Synthesis typically involves coupling 5-hydroxyindole with 4-amino-6-chloropyrimidine under Ullmann or Buchwald-Hartwig conditions (Table 1) .
Table 1: Representative Synthesis Routes
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole hydroxylation | CuI, phenanthroline, K₂CO₃, DMF, 110°C | 65% |
| Pyrimidine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane | 43–72% |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |
Alternative methods include solvent-free condensation for eco-friendly scaling .
Structural Modifications
-
N-Alkylation: Enhances bioavailability but may reduce TLR4 affinity .
-
Halogenation: Bromo or chloro derivatives improve kinase inhibition (e.g., VEGFR-2 IC₅₀ = 0.32 µM) .
-
Amino substituents: Cyclohexyl or methyl groups lower cytotoxicity while retaining activity .
Biological Activity and Mechanisms
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) by 47% at 10 µM, surpassing indomethacin in carrageenan-induced edema models. Docking studies suggest binding to COX-2’s hydrophobic pocket (Eintermolecular = −12.50 kcal/mol) .
Kinase Inhibition
-
TLR4 Modulation: Pyrimidine analogs activate NF-κB and interferon pathways, reducing IL-6 by 60% at 5 µM .
-
VEGFR-2 Antagonism: Analog 901779 (Sigma-Aldrich) shows IC₅₀ = 0.32 µM, comparable to sunitinib .
Cytotoxicity Profile
In murine bone marrow-derived dendritic cells (mBMDC):
Pharmacokinetic and Toxicity Studies
ADME Properties
Comparative Analysis with Analogues
Table 2: Activity Comparison
| Analog | Target | IC₅₀/EC₅₀ | Selectivity Index |
|---|---|---|---|
| 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole | COX-2 | 0.32 µM | 10.2 (COX-2/COX-1) |
| 6-Chloro-2-methyl-1H-indole | Dopamine D4 | 5 nM | 3.7 (D4/5-HT6) |
| Pyrimido[5,4-b]indole 1 | TLR4 | 6.4 ng/mL IL-6 | 2.1 (IP-10/IL-6) |
Analogues with electron-withdrawing groups (e.g., –NO₂) show enhanced potency but higher ulcerogenicity .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume